molecular formula C11H20Br2N2 B1522828 (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide CAS No. 1258650-48-4

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide

Cat. No.: B1522828
CAS No.: 1258650-48-4
M. Wt: 340.1 g/mol
InChI Key: MQCURSYRCGFTGN-UHFFFAOYSA-N
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Description

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is a quaternary ammonium salt characterized by a phenylpropyl backbone substituted with dimethylamine and amino groups, stabilized by two hydrobromide counterions. This compound is structurally related to bioactive amines and dihydrobromide salts used in pharmaceutical and catalytic applications.

Properties

IUPAC Name

N,N-dimethyl-1-phenylpropane-1,3-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2BrH/c1-13(2)11(8-9-12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCURSYRCGFTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCN)C1=CC=CC=C1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide generally proceeds via:

  • Step 1: Construction of the 3-amino-1-phenylpropyl backbone

    This can be achieved through reductive amination or nucleophilic substitution starting from precursors such as 3-chloro-1-phenylpropane or acetophenone derivatives.

  • Step 2: Introduction of the dimethylamine group

    Alkylation or reductive amination with dimethylamine or its derivatives is employed to introduce the dimethylamine moiety at the terminal position.

  • Step 3: Formation of the dihydrobromide salt

    The free base amine is treated with hydrobromic acid to yield the dihydrobromide salt, improving solubility and stability.

Detailed Preparation Methods

Reductive Amination Approach

  • Starting Materials: Acetophenone, paraformaldehyde, and dimethylamine or its equivalents.

  • Procedure:

    • Acetophenone is reacted with paraformaldehyde and dimethylamine under reductive amination conditions, typically using hydrogen gas and a catalyst such as palladium on carbon (Pd/C).

    • The reaction is conducted under controlled temperature (30–70 °C) and pressure (0.7–1.0 MPa H2) with stirring to ensure complete hydrogenation.

    • The intermediate 3-methylamino-1-phenylpropanol is formed and subsequently converted to the target amine.

  • Purification:

    • After reaction completion, the mixture is basified (pH 11–12) using potassium hydroxide or sodium hydroxide aqueous solutions.

    • The product is extracted with ethyl acetate and purified by recrystallization from solvents such as hexanaphthene.

  • Yields and Purity:

    • Reported yields range from 48% to 70% with purities between 93% and 98% depending on reaction conditions and purification steps (Table 1).
Embodiment Yield (%) Purity (%)
1 52 96
2 65 96
3 70 98
4 68 96
5 55 95
6 48 93
7 50 94

Table 1: Yields and purities from reductive amination-based syntheses of related phenylpropyl amines

Alkylation of Halogenated Precursors

  • Starting Materials: 3-chloro-1-phenylpropylamine or 1-methyl-3-phenylpropylamine derivatives.

  • Procedure:

    • The halogenated precursor is reacted with dimethylamine or a dimethylamino-containing reagent under nucleophilic substitution conditions.

    • Solvents such as ethanol, methanol, or dimethylformamide (DMF) are used.

    • The reaction temperature is maintained between 40–60 °C to optimize yield and minimize side reactions.

    • Bases such as sodium bicarbonate or potassium carbonate are added to neutralize generated acids and drive the reaction forward.

  • Purification:

    • The crude product is purified by recrystallization or column chromatography (e.g., silica gel with chloroform/methanol eluents).
  • Advantages:

    • This method allows for selective introduction of the dimethylamine group.

    • It is adaptable to scale-up for industrial production with appropriate reactor design.

  • Analytical Validation:

    • Purity and structural confirmation are performed using ^1H and ^13C NMR spectroscopy, mass spectrometry (ESI-MS), elemental analysis, and HPLC to ensure >95% purity.

Cyclization and Multi-step Synthesis (Analogous Methods)

  • Some synthetic routes involve cyclization steps using amino acid derivatives and protecting groups to build complex analogues of the phenylpropylamine scaffold.

  • For example, L-Histidine derivatives are converted to chloroacetamides and reacted with phenylpropylamines to form cyclic or branched analogues, followed by deprotection steps.

  • Although these methods are more complex, they inform the preparation of structurally related compounds and may be adapted for the target compound.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Outcome
Temperature 30–70 °C Higher temps increase reaction rate but may cause side reactions
Pressure (H2) 0.7–1.0 MPa Ensures efficient hydrogenation in reductive amination
pH 7–9 during reaction; 11–12 for basification Controls amine stability and extraction efficiency
Solvent Ethanol, Methanol, DMF Solubility and reaction medium polarity influence yield
Catalyst Pd/C or similar hydrogenation catalyst Required for reductive amination steps
Reaction Time Several hours (overnight to 24 h) Ensures complete conversion

Table 2: Key reaction parameters influencing preparation of (3-Amino-1-phenylpropyl)dimethylamine derivatives

Purification Techniques

  • Recrystallization: Common solvents include hexanaphthene, ethanol/water mixtures.

  • Chromatography: Silica gel flash chromatography with chloroform/methanol eluents is used to remove impurities and isolate the pure compound.

  • Analytical Monitoring: HPLC with UV detection at 254 nm, NMR spectroscopy, and mass spectrometry ensure product identity and purity.

Research Findings and Considerations

  • The reductive amination method is favored for its straightforward approach and relatively high yields.

  • Alkylation of halogenated precursors offers specificity and scalability but requires careful control of reaction conditions.

  • Salt formation with hydrobromic acid is essential for stabilizing the free base and improving solubility for downstream applications.

  • Stability studies indicate that the compound is hygroscopic and sensitive to extreme pH; thus, storage under inert atmosphere and controlled temperature is recommended.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1. Receptor Modulation

This compound has been investigated for its role as a ligand in receptor modulation. Specifically, it has shown potential as an antagonist at adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection. Research indicates that compounds with similar structures can selectively inhibit A3 adenosine receptors, which may lead to therapeutic applications in treating conditions like asthma and cancer .

1.2. Drug Development

The compound is also significant in drug development processes, particularly for creating new therapeutic agents targeting G-protein coupled receptors (GPCRs). Its structural analogs have been explored for their effectiveness in modulating receptor activity, thereby aiding in the design of new drugs with enhanced efficacy and reduced side effects .

Synthesis and Structural Studies

2.1. Synthesis Techniques

The synthesis of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide typically involves multi-step chemical reactions that modify existing compounds to enhance their pharmacological properties. Techniques such as Suzuki coupling have been utilized to create derivatives with improved activity against specific biological targets, including tuberculosis pathogens .

2.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that slight modifications in the chemical structure can significantly alter its binding affinity and selectivity for various receptors, making it a valuable candidate for further research in medicinal chemistry .

Case Studies

3.1. Cancer Research

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, certain analogs have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis through receptor-mediated pathways .

3.2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound, particularly its ability to prevent neuronal damage during ischemic events. Research has shown that compounds acting on adenosine receptors can provide protective effects against hypoxia-induced damage in neuronal cultures .

Data Tables

Compound Name Target Receptor Activity Reference
This compoundA3 Adenosine ReceptorAntagonist
Structural Analog ABub1 KinaseInhibitor
Structural Analog BL-type Calcium ChannelsBlocker

Mechanism of Action

The mechanism of action of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

    Enzyme Inhibition: It can inhibit enzyme activity by binding to the active site or allosteric sites, affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Thermal Decomposition Characteristics

Compound Decomposition Temp. (Inert, °C) Exothermic Peaks (Oxidative, °C) Key Degradation Products
(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide* 348–365 ~365 (exothermic) Dimethylamine, water, oxidative coupling products (m/z = 58, 59)
BD 1047 (Dimethylaminoethylamine dihydrobromide) Not reported Not reported Likely dimethylamine, halogenated byproducts
Compound 1b (Structural analog) Similar to 1a Similar to 1a Comparable redox-driven degradation

*Inferred from structurally similar "compound 1a" in .

Key findings:

  • The compound undergoes a two-stage decomposition in inert atmospheres, releasing water (from crystallization) and dimethylamine. Above 300°C, oxidative condensation products form .
  • In synthetic air, exothermic oxidation of dimethylamine occurs, indicating higher reactivity with oxygen compared to purely aliphatic analogs like BD 1047 .

Catalytic Activity

Dihydrobromide salts with amino substituents exhibit variable catalytic efficiency in redox reactions, measured via half-life (T1/2) of dithiothreitol oxidation (Table 2).

Table 2: Catalytic Activity of Dihydrobromide Derivatives

Compound Substituent T1/2 (min) Activity Classification
Compound 4 (Dihydrobromide) Diethylamino 30–35 High
Compound 10 (Dihydrobromide) Isopropylamino 30–35 High
Compound 6 (Dihydrobromide) Pyrrolidine 30–35 High
This compound* Dimethylamino, phenyl ~30–35 (inferred) Likely high
Compound 9 (Dihydrobromide) Allylamino 61 Moderate
Compound 12 (Dihydrobromide) Isobutylamino 86 Low

*Activity inferred from structural similarity to high-activity compounds in .

Key findings:

  • Dimethylamine-containing derivatives (e.g., the target compound) are hypothesized to exhibit high catalytic activity due to electron-donating substituents, akin to diethylamino and pyrrolidine analogs .
  • Bulky or less electron-rich substituents (e.g., allylamino) reduce activity, suggesting the phenylpropyl group in the target compound may enhance stability without hindering reactivity .

Structural and Pharmacological Analogs

The compound shares structural motifs with sigma receptor ligands and histamine H3 antagonists (Table 3).

Table 3: Structural Comparison with Pharmacological Analogs

Compound Core Structure Substituents Applications
BD 1008 Dichlorophenyl-pyrrolidinylethyl 3,4-Dichlorophenyl, pyrrolidine Sigma receptor antagonist
BD 1047 Dichlorophenyl-dimethylaminoethyl 3,4-Dichlorophenyl, dimethylamine Sigma receptor modulation
This compound Phenylpropyl-dimethylamino Phenyl, dimethylamine, hydrobromides Potential catalytic or bioactive use

Key findings:

  • Unlike BD 1047, the absence of halogenated substituents in the target compound could reduce toxicity risks but may also lower receptor-binding affinity .

Biological Activity

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is a compound with significant biological activity, primarily characterized by its molecular formula C₁₁H₂₀Br₂N₂ and a molecular weight of approximately 340.10 g/mol. This compound has garnered interest due to its unique structure, which includes a propyl chain with an amino group and two dimethylamino groups, influencing its basicity and potential applications in biological systems.

The synthesis of this compound involves multiple steps that require precise control of reaction conditions to achieve high yields and purity. The functional groups present in the compound allow it to participate in various chemical reactions, making it versatile for synthetic organic chemistry and pharmaceutical applications.

Key Reactions:

  • Oxidation: Can form corresponding oxides or other oxidation products.
  • Reduction: May yield simpler amines or hydrocarbons.
  • Substitution: The amine group can be replaced by other functional groups through substitution reactions.

Biological Activity

This compound exhibits notable biological activities, particularly as a non-ionic organic buffering agent. It is effective in maintaining pH levels between 6 and 8.5, essential for various biochemical assays and cell culture applications. Its structure suggests potential interactions with neurotransmitter systems, although specific pharmacological data remain limited.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
(3-Amino-2-phenylpropyl)dimethylamine dihydrochlorideC₁₁H₁₈Cl₂N₂Contains a chlorine salt instead of bromine
N,N-DimethylaminoethanolC₅H₁₅NShorter carbon chain; used as a solvent
N-(3-Amino-3-phenylpropyl)-N,N-dimethylamine dihydrochlorideC₁₁H₁₈Cl₂N₂Similar amine structure but different positioning

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.

Case Studies and Research Findings

Recent studies have explored the biological evaluation of compounds related to this compound, focusing on their antioxidant properties and antimicrobial activities. For example, derivatives synthesized from diphenylamine have shown promising results in terms of antimicrobial and antibiofilm activity, indicating that structural modifications can significantly enhance biological efficacy.

Case Study Highlights:

  • Antimicrobial Activity: Various derivatives exhibited significant antimicrobial effects against bacterial strains.
  • Antioxidant Properties: Some compounds demonstrated high total antioxidant capacity (TAC), correlating well with their lipophilicity and hydrophobicity.

Q & A

Basic Question: What are the recommended safety protocols for handling and storing (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide in laboratory settings?

Methodological Answer:

  • Storage: Use tightly sealed containers in a cool, well-ventilated area away from heat sources. Temperature-controlled environments (e.g., 2–8°C) are advisable for long-term stability .
  • Handling: Prohibit open flames or sparks during transfers. Ground and bond metal containers to prevent static discharge. Non-sparking tools (e.g., PTFE-coated equipment) should be prioritized for opening/closing containers .
  • Personal Protection: Wear nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to minimize inhalation exposure.

Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:

  • Systematic Variable Comparison: Replicate experiments under identical conditions (solvent purity, temperature, humidity) to isolate discrepancies. For example, solubility variations may arise from differences in solvent grade or hydration states.
  • Analytical Validation: Use orthogonal techniques (e.g., NMR, HPLC, Karl Fischer titration) to confirm compound purity and hydration levels. Cross-reference with published crystal structure data if available.
  • Metadata Scrutiny: Review experimental protocols from conflicting studies to identify overlooked variables (e.g., degassing solvents, light exposure during storage) .

Basic Question: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Reductive Amination: React 3-nitro-1-phenylpropane with dimethylamine under hydrogenation (H₂/Pd-C) to form the amine intermediate, followed by hydrobromide salt precipitation.
  • Protection/Deprotection Strategies: Use Boc-protected intermediates to avoid side reactions during amine functionalization. Acidic workup (HBr in dioxane) yields the dihydrobromide salt.
  • Critical Parameters: Monitor reaction pH (<3.0) during salt formation to ensure stoichiometric protonation .

Advanced Question: How can stress testing (e.g., thermal, photolytic) be designed to evaluate the compound’s stability for long-term storage?

Methodological Answer:

  • Accelerated Aging Studies: Expose samples to elevated temperatures (40–60°C) and 75% relative humidity for 4–12 weeks. Analyze degradation products via LC-MS/MS.
  • Photostability: Use ICH Q1B guidelines: irradiate with UV (320–400 nm) and visible light (1.2 million lux hours). Track absorbance changes with UV-Vis spectroscopy.
  • Data Interpretation: Compare degradation kinetics (Arrhenius plots) to predict shelf-life under standard storage conditions .

Basic Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm amine protonation states and aromatic substitution patterns. Dihydrobromide formation shifts NH peaks downfield (δ 8–10 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic distribution.
  • Elemental Analysis: Validate bromide content via ion chromatography or X-ray fluorescence.

Advanced Question: How can computational modeling (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Parameterization: Use density functional theory (DFT) with B3LYP/6-31G* basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Docking Studies: Simulate ligand-protein interactions (e.g., with monoamine oxidases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays.
  • Limitations: Address solvent effects (PCM models) and protonation states in simulations to improve accuracy .

Basic Question: What in vitro assays are suitable for preliminary toxicity assessment of this compound?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays on HepG2 or HEK293 cells to assess IC₅₀. Include positive controls (e.g., cisplatin) for validation.
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • Safety During Testing: Adhere to biosafety level 2 (BSL-2) protocols for cell culture work, including proper waste disposal .

Advanced Question: How can isotopic labeling (e.g., ¹⁵N) elucidate the compound’s metabolic pathways in vivo?

Methodological Answer:

  • Synthetic Incorporation: Introduce ¹⁵N isotopes at the amine group during reductive amination using ¹⁵N-dimethylamine. Confirm labeling efficiency via NMR or MS.
  • Tracer Studies: Administer labeled compound to model organisms (e.g., rodents) and analyze metabolites in plasma/urine using LC-HRMS.
  • Data Analysis: Use fragmentation patterns to distinguish parent compound from metabolites (e.g., N-demethylation products) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide
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(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide

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